molecular formula C15H10F18O8Y B1494315 Yttrium hexafluoroacetylacetonate dihydrate CAS No. 33751-70-1

Yttrium hexafluoroacetylacetonate dihydrate

Cat. No.: B1494315
CAS No.: 33751-70-1
M. Wt: 749.11 g/mol
InChI Key: FBGQQUQRBZKLQE-OHYMPEQPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Yttrium(III) hexafluoroacetylacetonate dihydrate (chemical formula: C₁₅H₁₀F₁₈O₈Y, molecular weight: 746.09 g/mol) is a coordination complex of yttrium with three hexafluoroacetylacetonate (hfacac) ligands and two water molecules. It appears as a white crystalline powder with a melting point of 128–130°C . The compound is hygroscopic and thermally stable under standard conditions. Its synthesis involves reacting yttrium precursors with hexafluoroacetylacetone under controlled hydration.

Key properties include:

  • Hazard Profile: Classified with hazard code Xi (irritant) and safety warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Primarily used as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for manufacturing thin films in semiconductors and optical coatings .

Scientific Research Applications

Yttrium hexafluoroacetylacetonate dihydrate is widely used in scientific research due to its unique properties:

  • Catalysis: It serves as a catalyst in organic synthesis and polymerization reactions.

  • Material Science: The compound is used in the preparation of yttrium-doped materials for electronic and optical applications.

  • Biomedical Research: It is employed in the development of yttrium-based imaging agents and therapeutic agents.

  • Nanotechnology: The compound is utilized in the synthesis of nanomaterials for various applications, including energy storage and conversion.

Mechanism of Action

The mechanism by which yttrium hexafluoroacetylacetonate dihydrate exerts its effects depends on its specific application:

  • Catalysis: The compound acts as a Lewis acid, facilitating the activation of substrates in chemical reactions.

  • Material Science: It influences the electronic and optical properties of materials by introducing yttrium ions into the crystal lattice.

  • Biomedical Research: The yttrium ions can interact with biological targets, leading to imaging or therapeutic effects.

  • Nanotechnology: The compound helps in the controlled growth of nanomaterials by providing a stable yttrium source.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The hexafluoroacetylacetonate (hfacac) ligand forms stable complexes with various metals. Below is a comparative analysis of yttrium hfacac dihydrate with analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties and Applications
Yttrium hfacac dihydrate C₁₅H₁₀F₁₈O₈Y 746.09 128–130 High-purity precursor for CVD/ALD
Zinc hfacac dihydrate C₁₀H₆F₁₂O₆Zn 515.52 Not reported Used in coordination polymers for single-molecule magnets
Calcium hfacac dihydrate C₁₀H₆CaF₁₂O₆ 490.21 135–140 Sublimes at 180°C under vacuum; research applications
Neodymium hfacac dihydrate C₁₅H₇F₁₈NdO₈ 801.43 Not reported Crystal structure; potential use in rare-earth optics
Cobalt hfacac hydrate C₁₀H₄CoF₁₂O₄ 475.05 Not reported Magnet applications; CAS 19648-83-0

Thermal and Chemical Stability

  • Yttrium hfacac dihydrate exhibits stability up to its melting point (128–130°C), making it suitable for high-temperature deposition processes .
  • Calcium hfacac dihydrate sublimes at 180°C under reduced pressure (0.07 mmHg), ideal for controlled thin-film growth .
  • Zinc and cobalt hfacac complexes decompose at lower temperatures, limiting their use in high-temperature applications but favoring low-energy magnetic material synthesis .

Biological Activity

Yttrium hexafluoroacetylacetonate dihydrate (Y(Hfa)₃·2H₂O) is an organometallic compound that has garnered attention in various fields, including materials science and medicinal chemistry. This article focuses on its biological activity, examining its effects on cellular mechanisms, potential therapeutic applications, and relevant research findings.

This compound is characterized by its yttrium center coordinated with hexafluoroacetylacetonate ligands. The compound is soluble in organic solvents and has been used as a precursor in the synthesis of yttrium-based materials.

Biological Activity Overview

Research indicates that yttrium compounds can influence biological systems, particularly through their interactions with cellular pathways. Notably, studies have shown that yttrium chloride (YCl₃), a related compound, induces apoptosis in Leydig cells via the Ca²⁺/IP3R1/CaMKII signaling pathway. This pathway's activation leads to increased cytosolic Ca²⁺ levels, promoting cell death mechanisms .

  • Calcium Signaling : Yttrium compounds can alter intracellular calcium levels, which is critical for various cellular functions. Increased calcium concentrations can trigger apoptosis through the activation of specific kinases such as CaMKII.
  • Apoptosis Induction : The upregulation of pro-apoptotic factors (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) have been observed in cells treated with yttrium compounds, leading to cell death .

Case Studies and Experimental Data

A study conducted on rats exposed to YCl₃ demonstrated significant testicular damage characterized by apoptosis in Leydig cells. The results indicated:

  • Increased Apoptosis : Treatment with YCl₃ resulted in elevated apoptosis rates as evidenced by TUNEL assays.
  • Protein Expression Changes : Immunohistochemical analyses showed increased expression of IP3R1 and CaMKII in treated cells, correlating with elevated cytosolic Ca²⁺ levels .
Parameter Control Group YCl₃ Treatment Group
Apoptosis Rate (%)5%30%
Bcl-2 ExpressionHighLow
Cleaved Caspase-3 LevelsLowHigh

Comparative Studies

Comparative studies involving different yttrium organometallic compounds highlighted variations in biological activity based on ligand structure and coordination environment. For instance, Yttrium(III) acetylacetonate exhibited different cytotoxic profiles compared to Yttrium hexafluoroacetylacetonate, suggesting that ligand modifications can significantly impact biological interactions .

Potential Therapeutic Applications

The biological activity of this compound may extend into therapeutic realms:

  • Cancer Therapy : Given its ability to induce apoptosis selectively in certain cell types, there is potential for developing yttrium-based metallodrugs targeting cancer cells.
  • Material Science Applications : Its properties as a precursor for yttria-stabilized zirconia make it relevant in biomedical implants and drug delivery systems due to its biocompatibility.

Q & A

Q. Basic: What synthesis methods are recommended for producing high-purity Yttrium hexafluoroacetylacetonate dihydrate, and how is the hydration state controlled?

Methodological Answer:
this compound is typically synthesized via ligand exchange reactions between yttrium salts (e.g., YCl₃) and hexafluoroacetylacetone (Hhfac) in aqueous or alcoholic media. Hydration state control is critical:

  • Step 1: Dissolve YCl₃·6H₂O in ethanol and add Hhfac under reflux at 60–80°C for 12–24 hours .
  • Step 2: Precipitate the product by cooling, followed by vacuum filtration.
  • Step 3: Recrystallize from anhydrous solvents (e.g., THF or acetone) to stabilize the dihydrate form. Excess water or humidity during synthesis can lead to variable hydration states (e.g., monohydrate vs. dihydrate), affecting crystallinity and thermal stability .

Q. Basic: Which characterization techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Compare experimental patterns with reference data (e.g., ICSD or CCDC entries) to confirm crystallinity and phase purity .
  • Thermogravimetric Analysis (TGA): Monitor mass loss at 100–200°C to verify dihydrate composition (theoretical ~5.1% mass loss for 2H₂O) and decomposition behavior .
  • FTIR Spectroscopy: Identify ν(C=O) and ν(C-F) stretches (~1650 cm⁻¹ and ~1200 cm⁻¹, respectively) to confirm ligand coordination .
  • Elemental Analysis (EA): Validate Y:F:O ratios via inductively coupled plasma mass spectrometry (ICP-MS) and combustion analysis .

Q. Advanced: How does this compound function as a precursor in MOCVD processes, and what parameters optimize thin-film deposition?

Methodological Answer:
In metal-organic chemical vapor deposition (MOCVD), the compound’s volatility and thermal stability are key.

  • Sublimation Parameters: Sublimate at 100–120°C under 0.1–0.3 mmHg to ensure controlled vapor-phase transport .
  • Deposition Conditions: Use carrier gases (e.g., Ar or N₂) at flow rates of 50–100 sccm. Substrate temperatures of 400–600°C promote ligand decomposition and Y₂O₃ film formation .
  • Challenges: Incomplete ligand removal at low temperatures can introduce carbon impurities. Mitigate via post-deposition annealing in O₂ at 700°C .

Q. Advanced: What mechanisms govern ligand substitution reactions involving this compound, and how do reaction conditions influence product distribution?

Methodological Answer:
Ligand substitution typically occurs via dissociative pathways:

  • Step 1: Solvent or heat weakens Y–O bonds, releasing Hhfac⁻ ligands.
  • Step 2: Stronger-field ligands (e.g., bipyridine or cyclopentadienyl) displace Hhfac⁻ in polar aprotic solvents (e.g., DMF or DMSO) .
  • Kinetic Control: Low temperatures (<50°C) favor monodentate intermediates.
  • Thermodynamic Control: Prolonged reflux (>80°C) stabilizes polydentate complexes.
  • Example: Reaction with 2,2’-bipyridine in THF yields [Y(bpy)(hfac)₂]·H₂O, confirmed by single-crystal XRD .

Q. Advanced: How should researchers address discrepancies in reported thermal decomposition data for this compound?

Methodological Answer:
Discrepancies in decomposition temperatures (e.g., 135–240°C vs. 180–220°C ) arise from experimental variables:

  • Mitigation Strategies:
    • Standardize heating rates (e.g., 5°C/min in TGA) and atmosphere (N₂ vs. air).
    • Use coupled TGA-DSC to differentiate endothermic (sublimation) and exothermic (oxidation) events.
    • Compare with analogous compounds (e.g., Nd or Yb derivatives) to identify trends in lanthanide stability .

Table 1: Thermal Properties of this compound

PropertyValue (Conditions)Source
Melting Point166–170°C
Sublimation Temperature100°C (0.2 mmHg)
Decomposition Onset240°C (dec.)
Hydration Mass Loss5.1% (2H₂O, 100–200°C)Calculated

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .
  • Ventilation: Handle in a fume hood to avoid inhalation of sublimed ligands.
  • Storage: Keep in airtight containers under inert gas (Ar) to prevent hydrolysis .
  • Waste Disposal: Neutralize with dilute NaOH before aqueous disposal to degrade fluorinated ligands .

Q. Advanced: How does solvent choice influence the coordination chemistry of this compound in synthesizing coordination polymers?

Methodological Answer:

  • Polar Solvents (e.g., H₂O, MeOH): Promote ligand dissociation, enabling framework formation with linkers like 1,4-bis(4-pyridylmethyl)benzene .
  • Nonpolar Solvents (e.g., CHCl₃): Stabilize monomeric Y(hfac)₃·2H₂O, limiting polymerization.
  • Example: In ethanol, Y(hfac)₃·2H₂O reacts with bpymb to form 2D networks with Y–N bonds (2.35 Å), characterized by PXRD and magnetic susceptibility .

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;yttrium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.2H2O.Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h3*1,12H;2*1H2;/b3*2-1-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQQUQRBZKLQE-OHYMPEQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Y]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Y]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F18O8Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yttrium hexafluoroacetylacetonate dihydrate
Reactant of Route 2
Reactant of Route 2
Yttrium hexafluoroacetylacetonate dihydrate
Reactant of Route 3
Reactant of Route 3
Yttrium hexafluoroacetylacetonate dihydrate
Reactant of Route 4
Yttrium hexafluoroacetylacetonate dihydrate
Reactant of Route 5
Reactant of Route 5
Yttrium hexafluoroacetylacetonate dihydrate
Reactant of Route 6
Reactant of Route 6
Yttrium hexafluoroacetylacetonate dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.